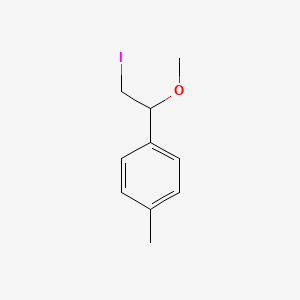![molecular formula C15H13ClN2S B13071366 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione](/img/structure/B13071366.png)
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of biological activities, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione typically involves the reaction of 5-chloro-2-[(chloroacetyl)amino]benzophenone with hexamethylenetetramine under basic conditions to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. This intermediate is then reacted with phosphorus pentasulfide under nitrogen protection to yield the desired thione compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Halogenation, alkylation, and acylation reactions can introduce different substituents on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and halogens are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzodiazepines with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Wirkmechanismus
The mechanism of action of 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione involves its interaction with specific molecular targets and pathways. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative, anxiolytic, and muscle relaxant effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with other neurotransmitter systems as well .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activities compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C15H13ClN2S |
|---|---|
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione |
InChI |
InChI=1S/C15H13ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) |
InChI-Schlüssel |
MXBDFXOKLJKECZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=S)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


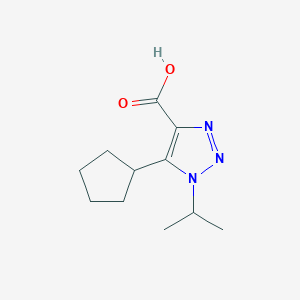
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)


![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
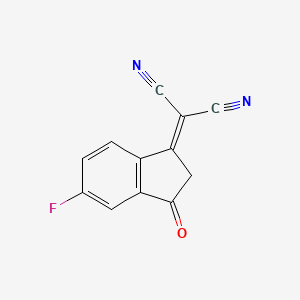

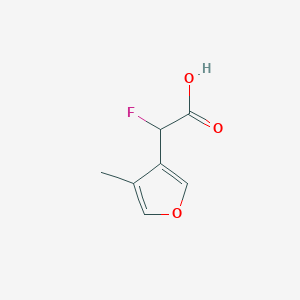
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)
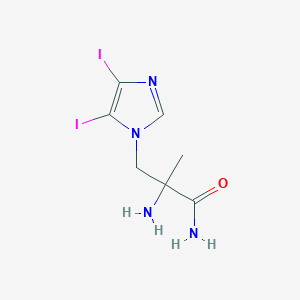

![1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13071351.png)
![Racemic-(1R,6S,7R)-Methyl3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B13071352.png)
